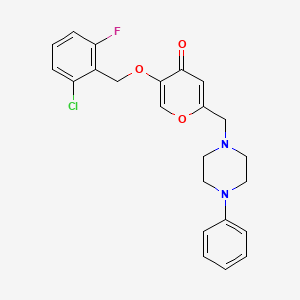

![molecular formula C23H16Cl2N2O2S B2538827 螺[3-[1-苄基氧代]-2'-[3'-(3,4-二氯苯基)噻唑烷-4-酮]] CAS No. 861211-75-8](/img/structure/B2538827.png)

螺[3-[1-苄基氧代]-2'-[3'-(3,4-二氯苯基)噻唑烷-4-酮]]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

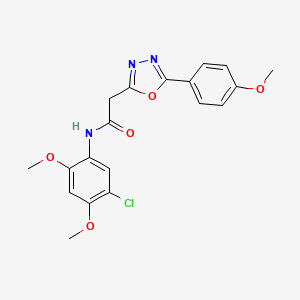

Spirocyclic oxindoles are a class of organic compounds that have been the subject of significant research in organic and medicinal chemistry . They are characterized by a spirocyclic structure, which includes an oxindole moiety (a type of heterocyclic compound) and another cyclic structure . These compounds are important in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .

Synthesis Analysis

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . For instance, an Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide was developed to access the spiro[indole-3,4’-piperidine] scaffold in a racemic and diastereoselective manner .Molecular Structure Analysis

Spirocyclic oxindoles can have various ring sizes, from spiro-3- to 8-membered rings . The exact molecular structure would depend on the specific compound .Chemical Reactions Analysis

Spirocyclic oxindoles can undergo various chemical reactions, depending on their specific structure and the conditions used . For example, a chelation-controlled cycloisomerization of tryptamine-ynamide was used to synthesize spiro[indole-3,4’-piperidine] derivatives .科学研究应用

Catalysis and Synthetic Chemistry

Spiro 3-[1-benzyl oxindyl]-2’-[3’-(3,4-dichlorophenyl)thiazolidin-4-one] has been employed as a chiral scaffold in catalytic reactions. For instance, Ag(I)/PPh₃-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide leads to the formation of the spiro [indole-3,4′-piperidine] scaffold in a racemic and diastereoselective manner . This synthetic strategy opens up possibilities for creating novel compounds with potential applications in drug discovery and materials science.

Medicinal Chemistry and Drug Development

The spirocyclic oxindole motif, including Spiro 3-[1-benzyl oxindyl]-2’-[3’-(3,4-dichlorophenyl)thiazolidin-4-one], has attracted attention in medicinal chemistry. Researchers explore its pharmacological properties, such as anti-inflammatory, antitumor, and antimicrobial effects. Understanding its interactions with biological targets can guide drug design and optimization .

未来方向

属性

IUPAC Name |

1'-benzyl-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16Cl2N2O2S/c24-18-11-10-16(12-19(18)25)27-21(28)14-30-23(27)17-8-4-5-9-20(17)26(22(23)29)13-15-6-2-1-3-7-15/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYSUINCAZWOAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one] | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2538746.png)

![(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide](/img/structure/B2538748.png)

![N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2538753.png)

![8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2538755.png)

![4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2538758.png)

![4-Benzyl-1-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2538761.png)

![N-[3-(2-Chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide](/img/structure/B2538762.png)

![[5-[(2-Ethylpiperidin-1-yl)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B2538763.png)

![3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)